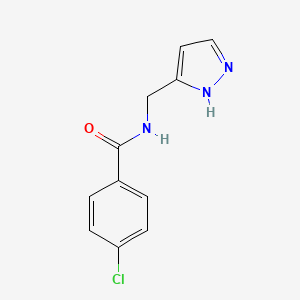![molecular formula C26H19ClN2O2 B4618018 N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)
N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide
説明
Synthesis and Characterization
Synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 2-chlorophenyl variants, has been documented. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Single crystal X-ray diffraction studies have further elucidated the structure of these compounds, highlighting the conformational aspects and crystal packing, which could parallel insights into the synthesis and structural characterization of N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds with similar backbone structures has been analyzed, revealing planar phenyl and chlorophenyl rings, stabilized by intermolecular hydrogen bonds. These structural motifs provide a basis for understanding the molecular conformation of N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide (Palmer et al., 1995).
Chemical Reactions and Properties
Research on related N-arylcarbamothioyl derivatives, including their synthesis and characterization, sheds light on the chemical behavior and potential reactions of N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide. The reactivity and interaction with different chemical reagents can be inferred from these studies, offering insights into its chemical properties and reactions (Saeed et al., 2010).
Physical Properties Analysis
The synthesis and characterization of polyamides and polyimides from N-phenyl derivatives provide valuable information on the physical properties such as solubility, thermal stability, and mechanical strength. This information can be extrapolated to understand the physical properties of N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide, given the structural similarities (Imai et al., 1984).
Chemical Properties Analysis
The study of N-aryl ring substituted compounds and their vibrational, electronic, and nonlinear optical properties provides a foundation for discussing the chemical properties of N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide. Such analyses reveal the impact of substituents on electronic properties and interaction landscapes, which are crucial for understanding the chemical behavior of the compound (Rao et al., 2015).
科学的研究の応用
Chemical and Environmental Properties
N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide, like many complex organic compounds, is likely studied for its structural and functional characteristics, including its stability, reactivity, and potential for environmental persistence. Compounds with similar structures, such as chlorinated and brominated organic compounds, have been extensively researched for their environmental impact, including their presence in ecosystems, potential bioaccumulation, and effects on wildlife and human health. For instance, studies on polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) highlight concerns regarding such compounds' persistence and toxicity, suggesting a potential area of interest for research on similar compounds (Schecter et al., 2003).
Pharmacological Applications
While direct studies on N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide might not be available, research on compounds with analogous structures may offer insights into potential pharmacological applications. These applications could involve the exploration of therapeutic properties, such as receptor binding affinity, enzymatic inhibition, or modulation of specific biological pathways. For example, the study of various compounds for their potential use in treating diseases, understanding molecular mechanisms, or developing new therapeutic agents underscores the importance of detailed chemical investigations in pharmacology.
Toxicological Assessments
Investigating the toxicological profile of complex compounds is crucial for understanding their safety and environmental impact. Studies often focus on determining toxicity levels, mechanisms of action, and potential health risks associated with exposure. For example, research on chlorinated hydrocarbons and their effects on human health, including potential associations with reproductive issues or developmental effects, can provide a framework for assessing similar compounds' health implications (Gerhard et al., 1998).
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)carbamoyl]phenyl]-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O2/c27-22-15-7-9-17-24(22)29-26(31)21-14-6-8-16-23(21)28-25(30)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNHYVTLYAHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)

![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)
![N-butyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4618025.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4618026.png)
![4-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4618039.png)